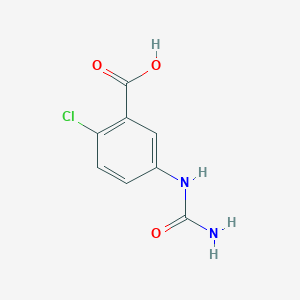

5-(Carbamoylamino)-2-chlorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Carbamoylamino)-2-chlorobenzoic acid is a compound that contains a carbamoyl group. The carbamoyl group is a functional group derived from carbamic acid and consists of a carbonyl group (C=O) and an amino group (NH2) linked to the same carbon atom . The carbamoyl group is a key component in many biological processes, including the urea cycle and the biosynthesis of pyrimidines .

Synthesis Analysis

The synthesis of this compound can involve various methods. One approach is through the derivatization of amino acids using urea, a simple agent. The reactions proceed quantitatively under a wide range of conditions without any pretreatment steps . Another method involves the use of enzymes such as carbamoylases, which have strict enantiospecificity and substrate promiscuity, making them ideal for kinetic resolution processes .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. Liquid chromatography-mass spectrometry (LC-MS) is one such method that can be used for the derivatization of amino acids using urea . The structure of the compound can also be analyzed using molecular dynamics simulation software .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. The compound can undergo various reactions, including derivatization with urea to form carbamoyl amino acids . Carbamoylases, enzymes that hydrolyze the amide bond of the carbamoyl group in N-carbamoyl-amino acids, can also play a role in these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar compounds. Amino acids, which have common elements of an amine group, a carboxyl group, and a side chain, have distinct physical properties that influence protein formation and function .Scientific Research Applications

Synthesis and Material Science

Compounds structurally related to 5-(Carbamoylamino)-2-chlorobenzoic acid have been synthesized for various applications, including the development of novel membranes for separation processes and the synthesis of polyimides with specific properties. For instance, novel carboxyl-containing polyimides were synthesized and employed as pervaporation membranes for ethanol dehydration, highlighting the role of such compounds in improving separation technologies (Xu & Wang, 2015). Similarly, the incorporation of diamino acids like 3,5-diaminobenzoic acid into polyimide precursors has been shown to enhance gas transport performance, demonstrating the utility of carboxyl and amino functionalized compounds in creating advanced materials (Calle et al., 2015).

Pharmaceutical Research

In pharmaceutical research, compounds with functional groups similar to those in this compound have been investigated for their potential medicinal properties. For example, the synthesis and evaluation of carbocyclic nucleosides demonstrate the importance of chloro and amino-substituted compounds in developing antiviral agents (Vince & Hua, 1990). Additionally, the study of chlorogenic acid and its derivatives has revealed a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, suggesting that similar compounds could have diverse pharmacological applications (Naveed et al., 2018).

Chemical Synthesis

The chemical synthesis of complex molecules often involves intermediates or reactants with functional groups present in this compound. Research on synthesizing dapagliflozin, an antidiabetic drug, illustrates the role of chloro and carboxylic acid derivatives in pharmaceutical synthesis, underscoring the versatility of these compounds in drug development (Yafei, 2011).

Mechanism of Action

Target of Action

The primary target of 5-(Carbamoylamino)-2-chlorobenzoic acid is the enzyme DCase . This enzyme facilitates the hydrolysis of the N-carbamoyl group in the production of N-carbamoyl-D-amino acids . It is employed in the industrial production of D, L-5-monosubstituted barbiturates .

Mode of Action

It is likely that the compound interacts with its target enzyme, dcase, to influence the hydrolysis of n-carbamoyl-d-amino acids . This interaction and the resulting changes in the enzyme’s activity could have significant effects on the biochemical pathways in which these amino acids are involved.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the metabolism of N-carbamoyl-D-amino acids . These amino acids play a crucial role in various metabolic processes, including the synthesis of antibiotics, insecticides, and peptide hormones . Therefore, any changes in the activity of DCase, induced by this compound, could have downstream effects on these important biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its interaction with DCase and the subsequent changes in the metabolism of N-carbamoyl-D-amino acids . These effects could potentially influence various physiological processes, given the wide range of roles that these amino acids play in the body.

Biochemical Analysis

Biochemical Properties

It is known that carbamoylases, enzymes that hydrolyze the amide bond of the carbamoyl group in N-carbamoyl-amino acids, play a significant role in the metabolism of carbamoyl compounds . Therefore, it is plausible that 5-(Carbamoylamino)-2-chlorobenzoic acid may interact with these enzymes.

Cellular Effects

It is known that carbamoyl compounds can have significant effects on cellular processes . For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on the known properties of carbamoyl compounds, it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is known that the effects of similar compounds can vary with dosage, and high doses can potentially lead to toxic or adverse effects .

Properties

IUPAC Name |

5-(carbamoylamino)-2-chlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-6-2-1-4(11-8(10)14)3-5(6)7(12)13/h1-3H,(H,12,13)(H3,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEUNQDHAWIUHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)N)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B2875541.png)

![N-(2,5-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2875542.png)

![methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B2875543.png)

![Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2875550.png)

![4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine](/img/structure/B2875560.png)

![N~6~-(2-chlorobenzyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875561.png)